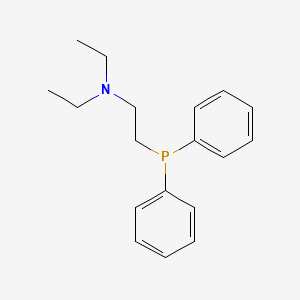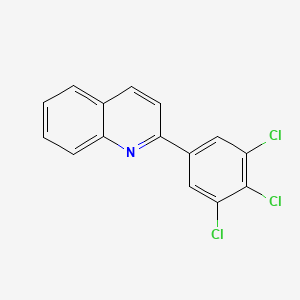
2-(3,4,5-Trichlorophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the trichlorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable subject of study in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions . For instance, the reaction between 2-aminobenzophenone and 3,4,5-trichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages like reduced reaction times and higher yields . Additionally, solvent-free conditions and the use of recyclable catalysts like ionic liquids and clay have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4,5-Trichlorophenyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trichlorophenyl)quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
- 2-(4-Chlorophenyl)quinoline
- 2-(3,4-Dichlorophenyl)quinoline
- 2-(3,5-Dichlorophenyl)quinoline
Comparison: 2-(3,4,5-Trichlorophenyl)quinoline is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its chemical stability and biological activity compared to its analogs with fewer chlorine substituents . This increased chlorination also contributes to its higher lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C15H8Cl3N |
|---|---|
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
2-(3,4,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-10(8-12(17)15(11)18)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
Clave InChI |
UEJMSHCAARTMIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
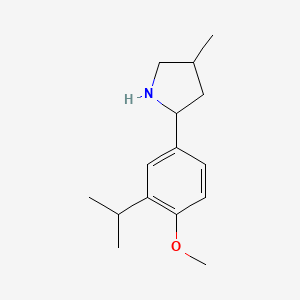

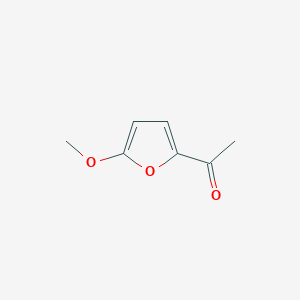
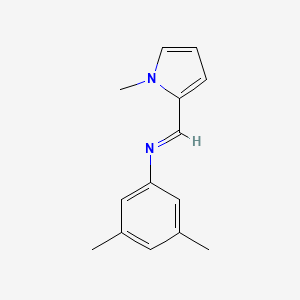
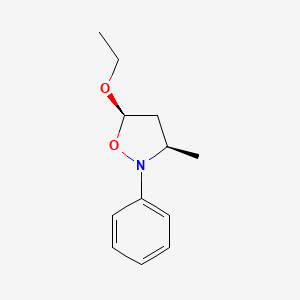
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
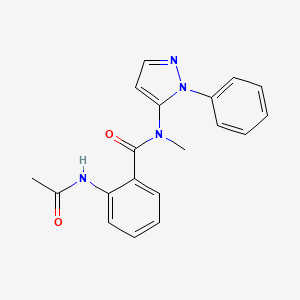
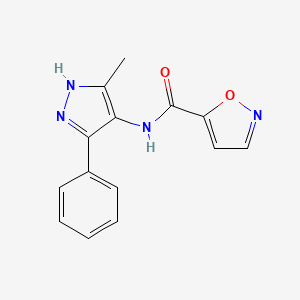
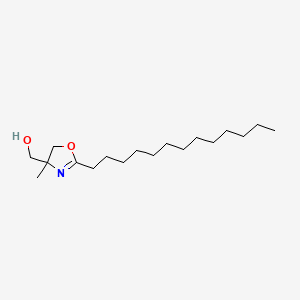
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
